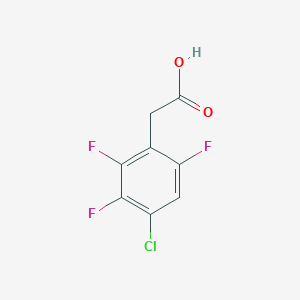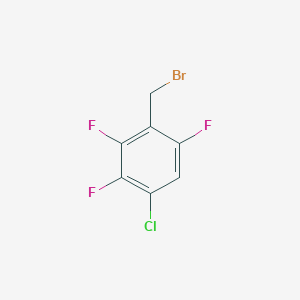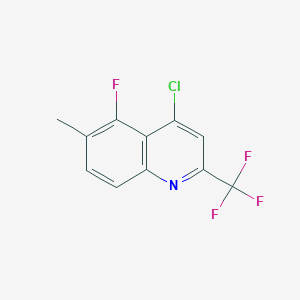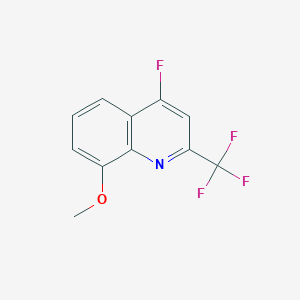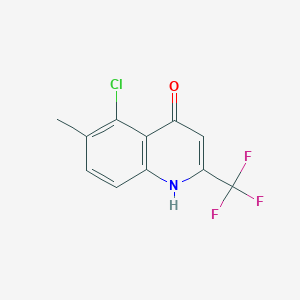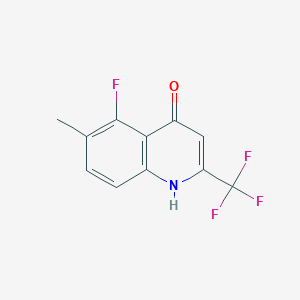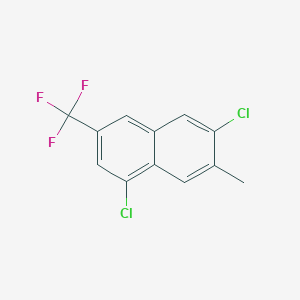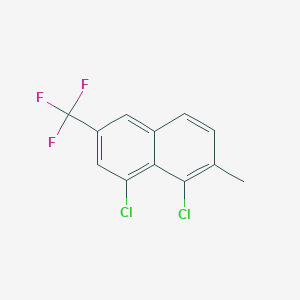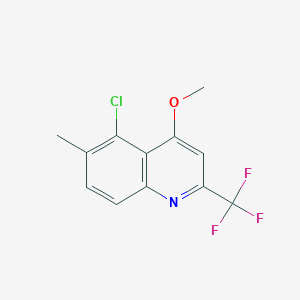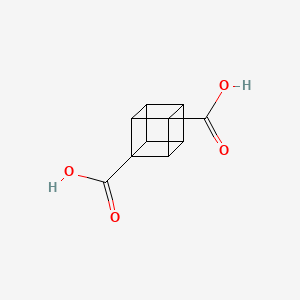
Cubane-1,3-dicarboxylic acid
Overview
Description
Cubane-1,3-dicarboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure Cubane itself is a fascinating molecule due to its unique geometry, where eight carbon atoms are arranged at the corners of a cube This structure imparts significant strain to the molecule, making it highly reactive
Preparation Methods
The synthesis of cubane-1,3-dicarboxylic acid involves several steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Bromination: Cyclopentanone is brominated using N-bromosuccinimide to introduce allylic bromine atoms.
Diels-Alder Reaction: The brominated compound undergoes a Diels-Alder reaction to form a dimer.
Photochemical Cycloaddition: The dimer is subjected to a photochemical [2+2] cycloaddition to form a cage-like structure.
Favorskii Rearrangement: The cage-like structure undergoes a Favorskii rearrangement to introduce carboxylic acid groups.
Decarboxylation: The final step involves decarboxylation to yield this compound
Chemical Reactions Analysis
Cubane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The strained nature of the cubane ring makes it susceptible to nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include esters, alcohols, and substituted cubane derivatives.
Scientific Research Applications
Cubane-1,3-dicarboxylic acid has several scientific research applications:
Biology: Cubane derivatives are explored as bioisosteres for benzene rings in drug design, potentially leading to new pharmaceuticals with improved properties.
Medicine: The high energy density of cubane derivatives makes them candidates for use in high-energy materials, such as explosives and propellants.
Industry: This compound and its derivatives are investigated for their potential use in nanotechnology and materials science
Mechanism of Action
The mechanism by which cubane-1,3-dicarboxylic acid exerts its effects is primarily related to its highly strained structure. The strain in the cubane ring makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can interact with molecular targets through hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Cubane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions. It shares similar reactivity but differs in the position of functional groups.
Bicyclo[1.1.1]pentane derivatives:
Bicyclo[2.2.2]octane derivatives: These compounds have a less strained structure compared to cubane but are still of interest in materials science and drug design
Properties
IUPAC Name |
cubane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBGIYGYSEKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


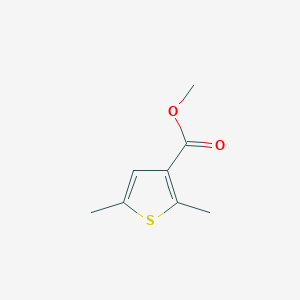
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)
![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
